molecular formula C12H23NOS B14077443 (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide

(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14077443
M. Wt: 229.38 g/mol
InChI Key: KPTBVWBTMMZRHO-UHFFFAOYSA-N
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Description

(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide is an organic compound with a unique structure that combines a cyclohexyl group, an ethylidene linkage, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in this synthesis include triethylamine and dichloromethane, with reactions often conducted under inert atmospheres and at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinamide group to sulfone or sulfoxide derivatives.

    Reduction: Reduction of the ethylidene linkage to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions at the sulfinamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfone or sulfoxide derivatives, while reduction of the ethylidene linkage can produce saturated amines.

Scientific Research Applications

(E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide include:

    N-cyclohexylidene-2-methylpropane-2-sulfinamide: Lacks the ethylidene linkage, resulting in different reactivity and applications.

    N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group, leading to different chemical properties and uses.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the cyclohexyl group, ethylidene linkage, and sulfinamide moiety. This combination imparts specific reactivity and selectivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23NOS

Molecular Weight

229.38 g/mol

IUPAC Name

N-(2-cyclohexylethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H23NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3

InChI Key

KPTBVWBTMMZRHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CCC1CCCCC1

Origin of Product

United States

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